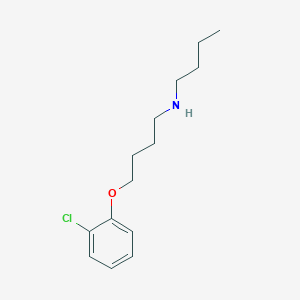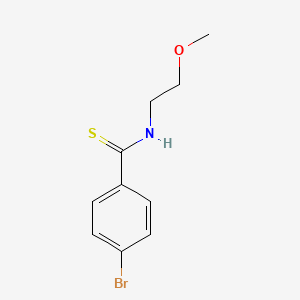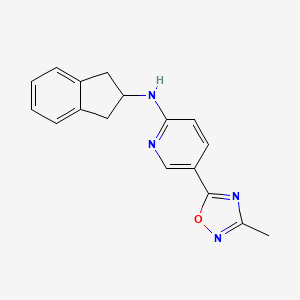
N-butyl-4-(2-chlorophenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(2-chlorophenoxy)-1-butanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, tBuCH2CH2NHCH2CH2O-2-Cl-C6H4, and is a member of the beta-blocker family of drugs. In
Wirkmechanismus
The mechanism of action of N-butyl-4-(2-chlorophenoxy)-1-butanamine involves blocking the beta-adrenergic receptors in the body. This results in a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which helps to decrease blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which helps to decrease blood pressure. Additionally, it has been shown to decrease the frequency and severity of migraine headaches.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-4-(2-chlorophenoxy)-1-butanamine in lab experiments is its well-established mechanism of action. This makes it a reliable tool for studying the effects of beta-blockers on the body. However, its use is limited by its specificity for beta-adrenergic receptors, which may not be relevant in all experimental contexts.
Zukünftige Richtungen
There are several future directions for research on N-butyl-4-(2-chlorophenoxy)-1-butanamine. One area of interest is its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure. Additionally, further studies are needed to explore its potential use in the treatment of anxiety and other psychiatric disorders. Finally, research is needed to develop more specific beta-blockers that target only the desired receptors, which may lead to fewer side effects and better outcomes for patients.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its well-established mechanism of action and reliable effects make it a useful tool for studying the effects of beta-blockers on the body. Further research is needed to explore its potential use in the treatment of glaucoma, anxiety, and other psychiatric disorders, as well as to develop more specific beta-blockers.
Synthesemethoden
The synthesis of N-butyl-4-(2-chlorophenoxy)-1-butanamine involves a series of chemical reactions. The first step involves the reaction of 2-chlorophenol with butylamine to form N-butyl-2-chlorophenol. This intermediate is then reacted with epichlorohydrin to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(2-chlorophenoxy)-1-butanamine has been extensively studied for its potential applications in various fields. It is commonly used as a beta-blocker in the treatment of hypertension, angina, and other cardiovascular diseases. It has also been studied for its potential use in the treatment of anxiety, migraine headaches, and glaucoma.
Eigenschaften
IUPAC Name |
N-butyl-4-(2-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-10-16-11-6-7-12-17-14-9-5-4-8-13(14)15/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXXMFOJTIWPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methoxybenzyl)-2-piperazinone](/img/structure/B5015980.png)

![2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5015995.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5016013.png)
![3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5016015.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5016021.png)

![1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5016037.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5016050.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B5016052.png)
![ethyl 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5016075.png)
![3-[4-(diethylamino)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5016079.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016080.png)